

Application Notes and Protocols for ERD-3111 in In Vivo Mouse Studies

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Compound of Interest

Compound Name: ERD-3111

Cat. No.: B15543644

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Introduction

ERD-3111 is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to degrade the Estrogen Receptor Alpha (ER α).^{[1][2][3]} As a heterobifunctional molecule, **ERD-3111** recruits an E3 ubiquitin ligase to the ER α protein, leading to its ubiquitination and subsequent degradation by the proteasome.^[4] This mechanism of action makes **ERD-3111** a promising therapeutic candidate for ER-positive (ER+) breast cancers, including those with mutations in the ESR1 gene that confer resistance to standard endocrine therapies.^{[1][5]} Preclinical studies in mouse xenograft models have demonstrated that **ERD-3111** can lead to tumor regression and complete inhibition of tumor growth.^{[1][5][6][7][8]}

These application notes provide a summary of the recommended dosage and a detailed protocol for in vivo mouse studies using **ERD-3111**, based on available preclinical data.

Data Presentation

Table 1: Summary of **ERD-3111** In Vivo Efficacy in Mouse Xenograft Models

Mouse Model	ERD-3111 Dosage (Oral)	Treatment Frequency	Treatment Duration	Tumor Growth Inhibition	Reference
Parental MCF-7 Xenograft (Wild-Type ER α)	10 mg/kg	Daily	Not Specified	Complete Inhibition	[1] [5] [6] [7] [8]
ESR1-Mutated MCF-7 Xenograft	10 mg/kg	Daily	Not Specified	Complete Inhibition	[1] [5] [6] [7] [8]

Experimental Protocols

1. Formulation of **ERD-3111** for Oral Administration

A recommended formulation for the oral administration of **ERD-3111** in mice at a dosage of 10 mg/kg is as follows:

- 5% DMSO
- 30% PEG300
- 5% Tween 80
- 60% Saline/PBS/ddH₂O

For detailed instructions on preparing the formulation, please refer to the manufacturer's guidelines.

2. MCF-7 Xenograft Mouse Model Protocol

This protocol outlines the key steps for establishing an MCF-7 xenograft model and evaluating the in vivo efficacy of **ERD-3111**.

a. Animal Model:

- Female immunodeficient mice (e.g., BALB/c nude or NSG) are recommended.
- Mice should be acclimated for at least one week before the start of the experiment.

b. Cell Culture:

- MCF-7 cells (or the desired ESR1-mutated variant) should be cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) under standard conditions (37°C, 5% CO₂).
- Cells should be harvested during the exponential growth phase for implantation.

c. Tumor Implantation:

- Resuspend the harvested MCF-7 cells in a 1:1 mixture of sterile PBS and Matrigel.
- Subcutaneously inject 1×10^7 cells in a volume of 100-200 μ L into the flank of each mouse.
- To support the growth of these estrogen-dependent tumors, an estrogen pellet (e.g., 0.72 mg 17 β -estradiol) should be implanted subcutaneously a few days prior to or on the day of tumor cell injection.

d. **ERD-3111** Administration:

- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
- Administer **ERD-3111** or the vehicle control orally (e.g., by gavage) at the desired dosage and frequency (e.g., 10 mg/kg, daily).

e. Monitoring and Endpoints:

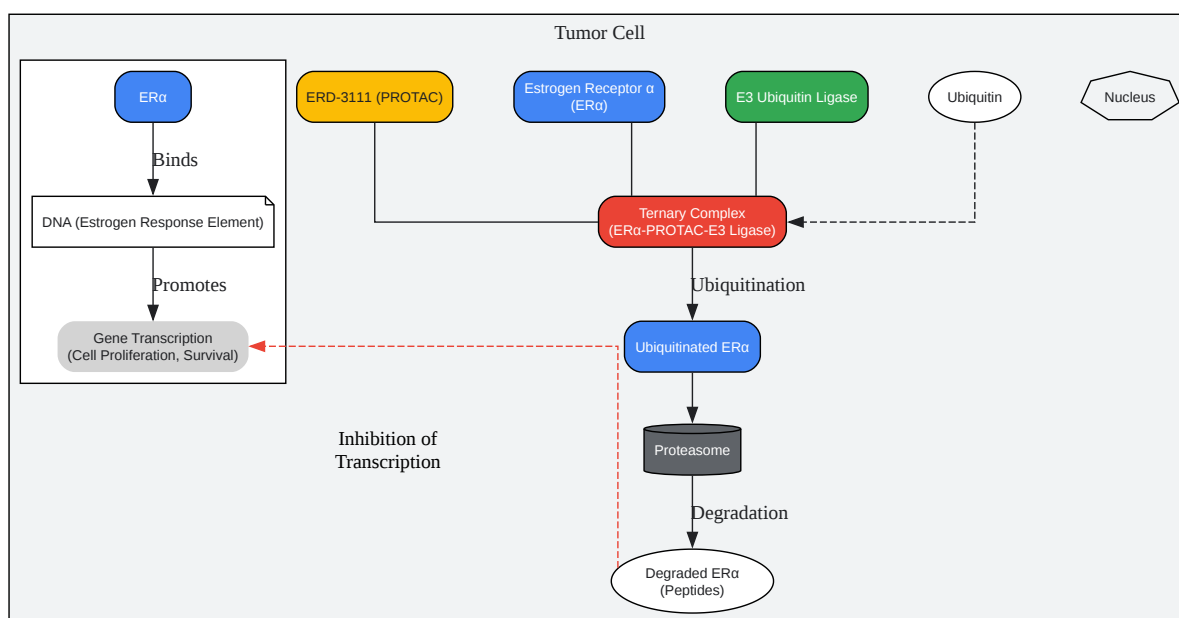
- Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice to assess toxicity.

- At the end of the study, euthanize the mice and excise the tumors.
- Tumor tissue can be used for downstream analyses such as Western blotting to confirm ER α degradation, immunohistochemistry, and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Mandatory Visualization

Signaling Pathway of **ERD-3111** Action

The following diagram illustrates the mechanism of action of **ERD-3111** as a PROTAC for the degradation of ER α .

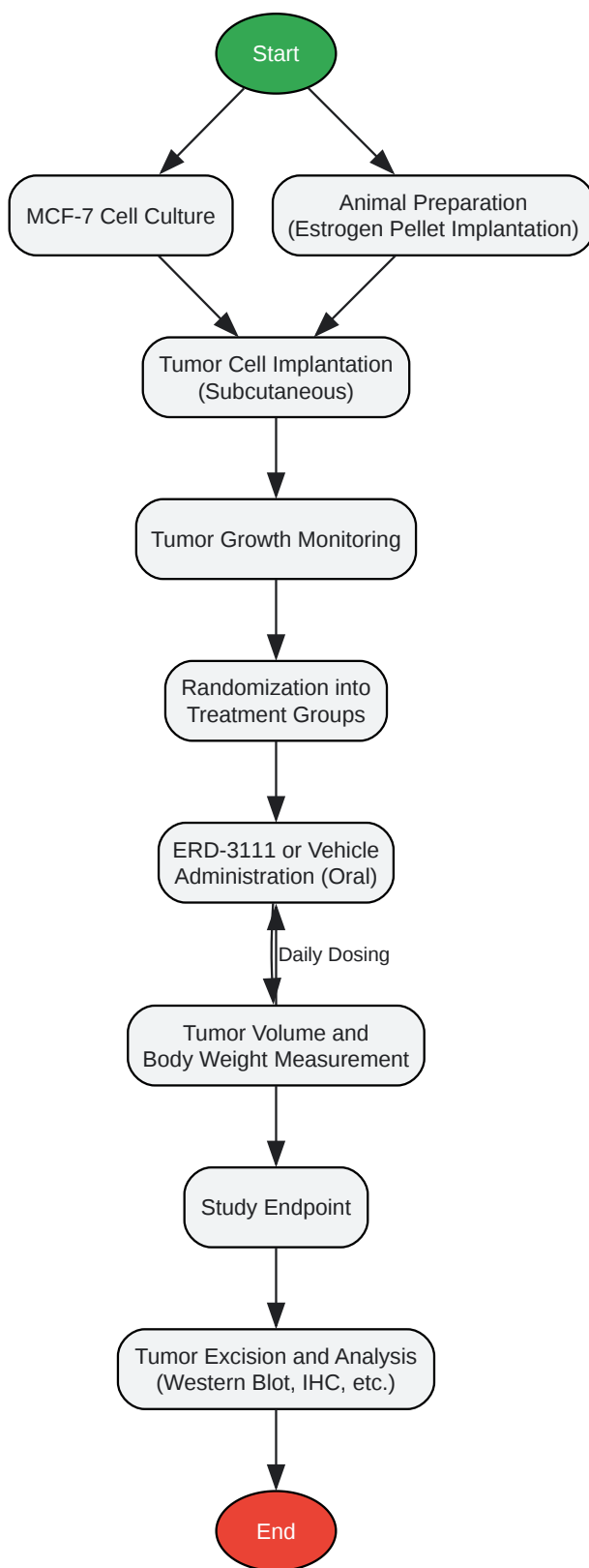


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Caption: Mechanism of **ERD-3111**-mediated ERα degradation.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the workflow for conducting an in vivo study to evaluate the efficacy of **ERD-3111**.



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Caption: Workflow for **ERD-3111** in vivo efficacy studies.

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